Neohydnocarpin

Description

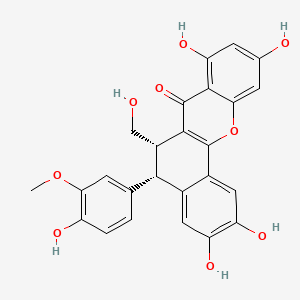

Structure

2D Structure

3D Structure

Properties

CAS No. |

71417-57-7 |

|---|---|

Molecular Formula |

C25H20O9 |

Molecular Weight |

464.4 g/mol |

IUPAC Name |

(5S,6S)-2,3,8,10-tetrahydroxy-5-(4-hydroxy-3-methoxyphenyl)-6-(hydroxymethyl)-5,6-dihydrobenzo[c]xanthen-7-one |

InChI |

InChI=1S/C25H20O9/c1-33-19-4-10(2-3-15(19)28)21-12-7-16(29)17(30)8-13(12)25-22(14(21)9-26)24(32)23-18(31)5-11(27)6-20(23)34-25/h2-8,14,21,26-31H,9H2,1H3/t14-,21-/m0/s1 |

InChI Key |

MDUXUIQALBEIGB-QKKBWIMNSA-N |

SMILES |

COC1=C(C=CC(=C1)C2C(C3=C(C4=CC(=C(C=C24)O)O)OC5=CC(=CC(=C5C3=O)O)O)CO)O |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@@H](C3=C(C4=CC(=C(C=C24)O)O)OC5=CC(=CC(=C5C3=O)O)O)CO)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(C3=C(C4=CC(=C(C=C24)O)O)OC5=CC(=CC(=C5C3=O)O)O)CO)O |

Other CAS No. |

71417-57-7 |

Synonyms |

neohydnocarpin |

Origin of Product |

United States |

Natural Occurrence and Isolation

Botanical Sources of Neohydnocarpin

This compound is primarily isolated from the plant species Hydnocarpus wightiana, a member of the Achariaceae family. thieme-connect.comrsc.org It is specifically found in the seed coats and seeds of this plant. thieme-connect.comrsc.org Research has also indicated the presence of this compound in other species of the Hydnocarpus genus, such as Hydnocarpus pentandra. interesjournals.org The compound is one of several flavonolignans that have been identified from these sources, often co-occurring with related compounds like hydnocarpin (B1239555) and hydnowightin (B1256251). rsc.orgrsc.org

Isolation and Purification Strategies from Plant Extracts

The isolation of this compound from its botanical sources is a multi-step process that involves initial extraction followed by various chromatographic techniques to separate it from other plant constituents.

Extraction Techniques

The initial step in isolating this compound involves the extraction of the compound from the plant material, typically the seeds of Hydnocarpus wightiana. rsc.org A common method involves powdering the air-dried seeds and performing a sequential extraction with solvents of increasing polarity. rsc.org For instance, a preliminary extraction with a non-polar solvent like hexane (B92381) is used to remove oils and other lipids. rsc.org This is followed by extraction with a more polar solvent, such as acetone (B3395972), to isolate the flavonolignans, including this compound. rsc.org The resulting acetone extract, which contains a mixture of phenolic and flavonoid compounds, is then concentrated under reduced pressure to yield a crude extract for further purification. rsc.org

Chromatographic Separation Methodologies

Chromatography is a fundamental technique for the separation and purification of individual compounds from a complex mixture. libretexts.orgkemtrak.com In the case of this compound, several chromatographic methods are employed to achieve a high degree of purity.

Column chromatography is a widely used method for the initial fractionation of the crude plant extract. rsc.org The concentrated acetone extract is subjected to column chromatography over a stationary phase, typically silica (B1680970) gel. rsc.orgresearchgate.net The separation is achieved by eluting the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. rsc.orgresearchgate.net For example, a solvent system starting with 100% chloroform (B151607) and gradually transitioning to a mixture of chloroform and methanol (B129727) (e.g., 10% methanol in chloroform) has been used. rsc.org Fractions are collected and monitored, often by thin-layer chromatography (TLC), to identify those containing this compound. rsc.org Fractions containing the desired compound are then pooled for further purification. rsc.org

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purification of this compound from the enriched fractions obtained from column chromatography. welch-us.comteledynelabs.comnih.gov This method utilizes a high-pressure pump to pass the sample through a column packed with a stationary phase, allowing for very efficient separation of compounds. teledynelabs.com Different modes of HPLC, such as reversed-phase, are employed for the purification of natural products. nih.gov The selection of the appropriate column and mobile phase is critical for achieving the desired separation. welch-us.com The fractions corresponding to the this compound peak are collected, and the solvent is evaporated to yield the pure compound. acs.org

Table 1: Summary of Botanical Sources and Extraction/Purification Techniques for this compound

| Parameter | Description | References |

| Botanical Source | Hydnocarpus wightiana (seeds and seed coats), Hydnocarpus pentandra | thieme-connect.comrsc.orginteresjournals.org |

| Initial Extraction Solvent | Acetone (following hexane defatting) | rsc.org |

| Primary Separation Technique | Column Chromatography (Silica Gel) | rsc.orgresearchgate.net |

| Final Purification Technique | Preparative High-Performance Liquid Chromatography (HPLC) | welch-us.comteledynelabs.comnih.gov |

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of thin-layer chromatography that provides better resolution and quantification. jfda-online.com It is a valuable tool for the analysis of herbal extracts and for monitoring the purification process. japsonline.com In the context of this compound isolation, HPTLC can be used to quickly analyze the fractions from column chromatography to determine the presence and relative purity of the compound. asianpubs.org The technique involves spotting the sample on a pre-coated HPTLC plate, developing it in a suitable mobile phase, and then visualizing the separated compounds under UV light or with a densitometer. asianpubs.orgresearchgate.net This allows for a rapid assessment of the separation efficiency and helps in making decisions for the subsequent purification steps.

Biosynthetic Pathways and Mechanisms

Overview of Flavonolignan Biosynthesis

Flavonolignans are a distinct class of plant secondary metabolites characterized by the oxidative coupling of a flavonoid and a phenylpropanoid moiety. nih.govnih.gov This biosynthetic strategy gives rise to a diverse array of structures with various biological activities. The general pathway begins with the synthesis of the two precursor molecules, a flavonoid and a monolignol, through the well-established phenylpropanoid pathway. nih.gov This pathway converts L-phenylalanine into 4-coumaroyl-CoA, a central intermediate for both flavonoid and monolignol production. uni-marburg.denih.gov The final and defining step in flavonolignan biosynthesis is the oxidative coupling of the flavonoid and the phenylpropanoid units, a reaction believed to be catalyzed by oxidative enzymes. nih.govuni-marburg.de

Precursors and Enzymatic Systems Involved in Neohydnocarpin Biosynthesis

The biosynthesis of this compound, like other flavonolignans, is dependent on the availability of specific precursor molecules and the enzymatic machinery to assemble them. nih.govnlk.cz The two key building blocks are a flavonoid moiety and a phenylpropanoid moiety, each originating from distinct branches of plant metabolism. nih.govnih.gov

Flavonoid Moiety Precursors

The flavonoid component of this compound is derived from the flavonoid biosynthesis pathway. mdpi.com This pathway commences with the condensation of three molecules of malonyl-CoA with one molecule of 4-coumaroyl-CoA to form a chalcone (B49325), a reaction catalyzed by chalcone synthase. mdpi.com Subsequent isomerization by chalcone isomerase yields a flavanone, which serves as a precursor for various classes of flavonoids, including the flavones. mdpi.comnih.gov In the case of this compound, the specific flavonoid precursor is luteolin (B72000). nih.govbiocrick.com Luteolin itself is synthesized from naringenin (B18129) through a series of hydroxylation reactions. nih.gov

| Precursor Type | Specific Molecule | Biosynthetic Pathway |

| Flavonoid Moiety | Luteolin | Flavonoid Biosynthesis |

| Phenylpropanoid Moiety | Coniferyl Alcohol | Phenylpropanoid Pathway |

Phenylpropanoid Moiety Precursors

The phenylpropanoid portion of this compound is typically coniferyl alcohol, a monolignol. nih.govnih.gov The biosynthesis of monolignols also stems from the phenylpropanoid pathway. nih.govwikipedia.org Following the formation of 4-coumaroyl-CoA, a series of reduction and hydroxylation/methylation steps, catalyzed by enzymes such as cinnamoyl-CoA reductase and cinnamyl alcohol dehydrogenase, lead to the production of various monolignols, including coniferyl alcohol. nih.govwikipedia.org

Oxidative Coupling Mechanisms in Flavonolignan Formation

The crucial step that links the flavonoid and phenylpropanoid moieties is an oxidative coupling reaction. nih.govnih.gov This process is central to the formation of the characteristic flavonolignan scaffold.

Radical Formation and Coupling

The prevailing hypothesis for flavonolignan biosynthesis involves the generation of radical species from both the flavonoid and the phenylpropanoid precursors. nih.govuni-marburg.de This is thought to be initiated by a one-electron oxidation of the phenolic hydroxyl groups, a reaction likely catalyzed by peroxidase or laccase enzymes. nih.govuni-marburg.deresearchgate.net In the context of this compound, a luteolin radical and a coniferyl alcohol radical are formed. nih.gov These two radicals then couple to form the new carbon-oxygen and carbon-carbon bonds that define the this compound structure. nih.gov An alternative proposed mechanism suggests the initial oxidation of only the coniferyl alcohol, which then reacts with the flavonoid. acs.orgnih.gov

Regiospecificity and Stereoselectivity in Biosynthesis

The coupling of the two radical precursors can theoretically occur at multiple positions, leading to the formation of different regioisomers. researchgate.net The specific orientation of the coniferyl alcohol moiety relative to the flavonoid determines the final structure. researchgate.net For instance, the flavonolignan hydnocarpin (B1239555) and its regioisomer, hydnocarpin D, differ in this orientation. researchgate.net The control over which regioisomer is formed is known as regiospecificity. youtube.comyoutube.com

Hypothetical Biogenetic Schemes for this compound

The precise enzymatic steps leading to the formation of this compound have not been fully elucidated, but a hypothetical biogenetic scheme can be proposed based on established principles of flavonolignan biosynthesis. This scheme involves the generation of precursor molecules, their subsequent radicalization, and finally, their coupling to form the this compound scaffold.

The widely accepted precursors for the biosynthesis of this compound are the flavonoid, luteolin , and the phenylpropanoid, coniferyl alcohol . nih.gov Flavonolignans are biosynthetically derived from the oxidative coupling of a flavonoid moiety with a phenylpropanoid component. nih.gov In the case of this compound, it is comprised of a luteolin moiety and a coniferyl alcohol unit. researchgate.net

Biosynthesis of Precursors:

Luteolin: The formation of luteolin begins with the general phenylpropanoid pathway, where the amino acid phenylalanine is converted to 4-coumaroyl-CoA. This intermediate then enters the flavonoid biosynthesis pathway. Through the action of chalcone synthase and chalcone isomerase, naringenin is formed. Subsequent enzymatic hydroxylations and the introduction of a double bond by a flavone (B191248) synthase lead to the formation of luteolin. nih.gov

Coniferyl Alcohol: Coniferyl alcohol is also a product of the phenylpropanoid pathway. Starting from phenylalanine, a series of enzymatic reactions involving hydroxylations, methylations, and reductions of a carboxylic acid group ultimately yield coniferyl alcohol. acs.org

Oxidative Radicalization: The key step in the biosynthesis of flavonolignans is the oxidative coupling of the two precursors. This reaction is believed to be catalyzed by peroxidase enzymes, which are known to generate radicals. nih.gov It is hypothesized that both luteolin and coniferyl alcohol undergo a one-electron oxidation to form their respective phenoxy radicals. nih.gov

Radical Coupling and Cyclization: The generated luteolin radical and coniferyl alcohol radical then couple to form a dimeric intermediate. The specific regiochemistry and stereochemistry of this compound are determined by the positions at which these two radicals join. Following the initial C-C or C-O-C bond formation, subsequent intramolecular cyclization and rearrangement reactions would occur to yield the final, stable structure of this compound. While the exact mechanism and the factors controlling the stereoselectivity are still under investigation, it is this coupling and cyclization process that creates the characteristic dioxin bridge of the flavonolignan. A tentative biogenetic scheme for the formation of this compound and the related compound hydnowightin (B1256251) has been proposed in the scientific literature. researchgate.net

Table of Precursor and Intermediate Compounds

| Compound Name | Class | Role in Biosynthesis |

| Phenylalanine | Amino Acid | Primary precursor for both phenylpropanoid and flavonoid pathways |

| 4-Coumaroyl-CoA | Phenylpropanoid | Key intermediate in both pathways |

| Naringenin | Flavanone | Intermediate in the biosynthesis of luteolin |

| Luteolin | Flavone | Flavonoid precursor of this compound |

| Coniferyl alcohol | Phenylpropanoid | Phenylpropanoid precursor of this compound |

| Luteolin Radical | Radical | Reactive intermediate |

| Coniferyl Alcohol Radical | Radical | Reactive intermediate |

Synthetic Methodologies and Chemical Modifications

Total Synthesis Approaches to Neohydnocarpin

While a definitive total synthesis of this compound itself is not extensively documented in publicly available literature, the synthetic routes established for its close regioisomers, such as hydnocarpin (B1239555) and 5'-methoxyhydnocarpin-D, provide a clear blueprint for its potential synthesis. researchgate.netresearchgate.net The core strategy for these syntheses revolves around the biomimetic oxidative coupling of a flavonoid and a phenylpropanoid precursor, typically coniferyl alcohol or a related analogue. researchgate.net

The proposed biosynthetic pathway, which informs the total synthesis approach, suggests a radical coupling mechanism. researchgate.net This process is thought to be initiated by a one-electron oxidation of the coniferyl alcohol, which then reacts with the catechol B-ring of the flavonoid moiety. nih.govresearchgate.net Subsequent oxidation and cyclization steps lead to the formation of the characteristic dioxane ring of the flavonolignan. The regioselectivity of this coupling is a critical factor, determining whether hydnocarpin or its regioisomer, hydnocarpin D, is formed. researchgate.net

Synthetic Strategies for the this compound Skeleton

The construction of the this compound skeleton is a key challenge in the synthesis of this class of molecules. researchgate.net The central synthetic operation is the formation of the bond between the flavonoid and the phenylpropanoid unit. Two primary strategies have emerged for forging this connection: oxidative coupling and cycloaddition reactions.

Oxidative Coupling: This biomimetic approach mimics the proposed natural biosynthetic pathway. It typically involves the use of an oxidizing agent, such as silver oxide (Ag₂O), to generate a radical from the phenylpropanoid component (e.g., coniferyl alcohol). nih.gov This radical then couples with the flavonoid precursor. The reaction conditions, including the choice of oxidant and solvent, can influence the yield and the ratio of regioisomers produced. Iron-catalyzed oxidative coupling reactions using air as the oxidant have also been explored for similar carbon-oxygen bond formations, offering a potentially more environmentally benign alternative. nih.gov

Diels-Alder Reaction: An alternative strategy involves a [4+2] cycloaddition, specifically an inverse-electron-demand Diels-Alder reaction. researchgate.netnih.gov In this scenario, the flavonoid B-ring is oxidized to an o-quinone, which then acts as the diene. This reactive intermediate can then undergo a cycloaddition with the alkene of the coniferyl alcohol (the dienophile). nih.gov This method can offer a higher degree of control over the stereochemistry of the newly formed chiral centers.

| Synthetic Strategy | Key Reaction | Precursors | Notes |

| Biomimetic Oxidative Coupling | Radical Coupling | Flavonoid (e.g., quercetin), Phenylpropanoid (e.g., coniferyl alcohol) | Mimics the natural biosynthetic pathway. Regioselectivity can be a challenge. researchgate.netnih.gov |

| Cycloaddition | Inverse-Electron-Demand Diels-Alder | Oxidized Flavonoid (o-quinone), Phenylpropanoid | Can offer better stereochemical control. researchgate.netnih.gov |

Semi-synthetic Modifications and Derivatization Strategies

Semi-synthesis, which utilizes a naturally occurring compound as a starting material for chemical modifications, is a powerful tool for generating novel derivatives with potentially enhanced properties. dntb.gov.uatapi.com While specific semi-synthetic studies on this compound are not widely reported, the extensive work on the related flavonolignan silybin (B1146174) provides a valuable model for potential derivatization strategies. researchgate.net

Common semi-synthetic modifications of flavonolignans include:

Esterification and Acylation: The hydroxyl groups of the flavonoid and phenylpropanoid moieties can be esterified or acylated to alter the molecule's lipophilicity and bioavailability. For instance, selective acylation of silybin has been achieved using cerium chloride as a catalyst. nih.gov

Glycosylation: The attachment of sugar moieties can improve water solubility and modulate biological activity. researchgate.net

Oxidation/Dehydrogenation: Oxidative conversion of the dihydropyranone ring can lead to the formation of dehydrosilybin derivatives, which have shown interesting biological profiles. researchgate.net

Amide Formation: The carboxyl group of certain derivatives can be converted to amides, as demonstrated in the semi-synthesis of diterpenoid derivatives. nih.gov

These strategies could be applied to this compound to create a library of novel compounds for further investigation.

Synthesis of Structural Analogues and Regioisomers

The synthesis of structural analogues and regioisomers of this compound has been a significant focus of research, driven by the need to confirm structures and explore structure-activity relationships. researchgate.netbenthamdirect.com A key example is the synthesis of 5'-methoxyhydnocarpin-D, a regioisomer of a compound initially named 5'-methoxyhydnocarpin. researchgate.net The synthesis was crucial in definitively establishing its correct structure. researchgate.net

The synthesis of these analogues generally follows the same oxidative coupling or cycloaddition strategies employed for the core skeleton. By varying the flavonoid and phenylpropanoid coupling partners, a diverse range of analogues can be accessed. For example, using a different flavonoid precursor with coniferyl alcohol would lead to a different flavonolignan. The synthesis of nitrogen-containing structural analogues of related natural products has also been reported, demonstrating the potential for incorporating heteroatoms to create novel scaffolds. nih.gov

| Compound | Flavonoid Precursor | Phenylpropanoid Precursor | Key Synthetic Step | Reference |

| Hydnocarpin | Quercetin | Coniferyl alcohol | Oxidative Coupling | researchgate.net |

| Hydnocarpin D | Quercetin | Coniferyl alcohol | Oxidative Coupling | researchgate.net |

| 5'-Methoxyhydnocarpin-D | Rhamnetin | Coniferyl alcohol | Oxidative Coupling | researchgate.net |

Stereochemical Considerations in Synthesis

The synthesis of this compound and its analogues is inherently complex due to the presence of multiple chiral centers. The relative and absolute stereochemistry of these centers is crucial for the biological activity of the molecule. Therefore, stereochemical control is a paramount consideration in any synthetic strategy. egrassbcollege.ac.in

The formation of the dihydropyranone ring during the coupling of the flavonoid and phenylpropanoid units creates new stereocenters. The stereochemistry of these centers is influenced by the reaction mechanism. For example, a Diels-Alder reaction is stereospecific, meaning the stereochemistry of the dienophile (coniferyl alcohol) is transferred to the product. nih.gov In contrast, radical coupling reactions can sometimes lead to mixtures of diastereomers.

Achieving stereoselectivity often involves the use of chiral auxiliaries, catalysts, or reagents. google.com.jm In the context of flavonolignan synthesis, directing groups on the flavonoid or phenylpropanoid precursors can influence the facial selectivity of the coupling reaction. The separation of diastereomers via chromatographic methods is also a common practice when stereoselective reactions are not perfectly efficient. The development of stereoselective synthetic methods is essential for accessing enantiomerically pure flavonolignans for biological evaluation. nih.govorganic-chemistry.org

Molecular Mechanisms of Biological Activity

Target Identification and Pathway Modulation

Target identification is a critical first step in understanding a compound's mechanism of action. For neohydnocarpin, computational studies have provided initial insights into its potential molecular targets.

Recent in-silico research utilizing computer-aided drug design has screened various natural products against Sirtuin 2 (SIRT2), a protein that plays a key role in the deacetylation of histones and other proteins, thereby regulating gene expression and metabolism. scielo.br This virtual screening identified this compound as a potential inhibitor of SIRT2, suggesting that its biological effects could be mediated through the modulation of this target. scielo.br The binding of this compound to SIRT2, as predicted by molecular docking, could alter pathways regulated by this enzyme, which are involved in cellular processes like cell cycle control and stress response. scielo.br

In a broader context, this compound is one of several flavonolignans, including hydnowightin (B1256251) and hydnocarpin (B1239555), isolated from plants such as Hydnocarpus wightiana. rsc.orgoup.com These compounds have been noted for their cytotoxic effects against various murine and human cell lines, implying an interaction with pathways that control cell proliferation and survival. irjmets.com However, the specific pathways directly modulated by this compound remain an area for further detailed investigation.

Cellular Response Pathways

The interaction of a compound with its molecular target(s) triggers a cascade of events known as cellular response pathways. These can include the regulation of cell division, the induction of programmed cell death, or the modulation of cellular recycling processes.

Apoptosis Induction (Caspase-Mediated Pathways)

Apoptosis is a form of programmed cell death crucial for removing damaged or cancerous cells. This process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which often converge on the activation of a family of proteases called caspases. thermofisher.comnih.gov

There is currently a lack of direct experimental data demonstrating that this compound induces apoptosis via caspase-mediated pathways. Research into its sister compound, hydnocarpin, has shown it to be an inducer of apoptosis. irjmets.com Furthermore, a chemically modified derivative of hydnocarpin was found to exert its cytotoxic effects through the induction of apoptosis mediated by caspases 3, 8, and 9. rsc.org These studies highlight a potential mechanism for this class of flavonolignans, but specific investigation into this compound is necessary to confirm its role in apoptotic signaling.

Autophagy Modulation

Autophagy is a catabolic process where cells degrade and recycle their own components to maintain homeostasis. This pathway can either promote cell survival or contribute to cell death, depending on the cellular context. Its modulation is a therapeutic strategy being explored for various diseases.

Currently, there is no scientific literature that specifically reports on the modulation of autophagy by this compound. Research on the related compound hydnocarpin has indicated that it can increase markers of autophagy, suggesting this pathway may be relevant for the biological activity of hydnocarpin-type flavonolignans. researchgate.netbiocrick.com Whether this compound shares this capability is yet to be determined.

Enzyme Inhibition Mechanisms

The inhibition of specific enzymes is a well-established mechanism through which many therapeutic compounds exert their effects. Flavonolignans have been investigated for their potential to inhibit various enzymes involved in metabolism and disease progression.

Alpha-Glucosidase and N-Acetyl-beta-D-Glucosaminidase Inhibition

Alpha-glucosidase and N-acetyl-beta-D-glucosaminidase are enzymes involved in carbohydrate metabolism and lysosomal function, respectively. Inhibitors of α-glucosidase, in particular, are used to manage postprandial hyperglycemia in type 2 diabetes by delaying carbohydrate digestion and glucose absorption. researchgate.net

Extracts from the seed hulls of Hydnocarpus wightiana, a known source of this compound, have been shown to possess strong inhibitory activity against α-glucosidase and moderate inhibitory activity against N-acetyl-beta-D-glucosaminidase. researchgate.net However, subsequent fractionation and analysis of these extracts focused on other isolated compounds, such as hydnocarpin, isohydnocarpin, and luteolin (B72000), to determine their specific inhibitory kinetics. researchgate.net While this compound is a known constituent of the plant, specific inhibitory data, such as IC50 values for the purified compound against these enzymes, have not been reported in the reviewed literature.

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that becomes inducible during inflammatory processes, catalyzing the synthesis of prostaglandins (B1171923) which are key mediators of inflammation and pain. scispace.comderangedphysiology.comwikipedia.org The inhibition of COX-2 is a primary target for anti-inflammatory drugs. derangedphysiology.comnih.gov Flavonolignans isolated from Hydnocarpus species have demonstrated anti-inflammatory properties, and research suggests that this activity is linked to the inhibition of enzymes like COX-2. researchgate.neteurekaselect.com

While direct and extensive studies focusing solely on this compound's effect on COX-2 are limited, related compounds from Hydnocarpus have been associated with COX-2 inhibitory activity. researchgate.netonlineijp.com For instance, hydnocarpin, a closely related flavonolignan, has exhibited anti-inflammatory effects. eurekaselect.com The general anti-inflammatory activity attributed to this class of compounds suggests that this compound likely contributes to this effect, potentially through the modulation of the COX-2 pathway. ingentaconnect.com This mechanism is crucial as COX-2 is involved in the progression of various inflammatory diseases. dovepress.com

Multidrug Resistance Pump Inhibition (e.g., NorA)

Multidrug resistance (MDR) in bacteria is a significant challenge in treating infections. One of the primary mechanisms for this resistance is the action of efflux pumps, such as NorA in Staphylococcus aureus, which actively transport antibiotics out of the bacterial cell, reducing their intracellular concentration and efficacy. wikipedia.orgfrontiersin.org The inhibition of these pumps is a promising strategy to restore the effectiveness of existing antibiotics. frontiersin.org

Flavonolignans as a chemical class are being investigated for their ability to inhibit such MDR pumps. Literature suggests that hydnocarpin and its related compounds, including this compound, should be evaluated for their potential to inhibit microbial MDR pumps. researchgate.net This suggests that this compound could act as an efflux pump inhibitor (EPI), potentially sensitizing resistant bacterial strains to conventional antibiotics.

Sirtuin 2 (SIRT2) Inhibition

Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, and its inhibition has emerged as a therapeutic target in several diseases. eurekaselect.com Computer-aided drug design and molecular docking studies have identified this compound as a potential inhibitor of SIRT2. d-nb.info

These computational models predict that this compound binds within the active cavity of the SIRT2 enzyme. The binding is stabilized through specific molecular interactions. The hydroxyl group of this compound is predicted to form hydrogen bonds with the amino acid residues Leu138 and Asp170, while its aromatic ring engages in Pi-Pi stacking interactions with the residue Phe96. researchgate.net This binding within the active site can block the enzyme's normal function. researchgate.net

| Interacting Part of this compound | SIRT2 Amino Acid Residue | Type of Interaction |

|---|---|---|

| Hydroxyl group | Leu138 | Hydrogen Bond |

| Hydroxyl group | Asp170 | Hydrogen Bond |

| Aromatic ring | Phe96 | Pi-Pi Interaction |

Free Radical Scavenging Mechanisms

Free radicals, such as reactive oxygen species (ROS), are highly reactive molecules that can cause damage to cells, contributing to aging and various diseases. Antioxidants are compounds that can neutralize these free radicals, often by donating a hydrogen atom or an electron. The ability of a compound to scavenge free radicals is a key aspect of its antioxidant activity.

The free radical scavenging potential of compounds is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.govonlineijp.com In this assay, the antioxidant compound reduces the stable DPPH radical, a process that can be measured by a decrease in absorbance at a specific wavelength.

Antioxidant Pathways

This compound belongs to the flavonolignans, a class of phenolic compounds known for their antioxidant properties. ingentaconnect.com Extracts from Hydnocarpus species, which contain this compound, have demonstrated significant antioxidant and free radical scavenging activities. The phenolic structure of these compounds enables them to act as effective free radical scavengers.

Exploration of Biological Activities in Vitro and Mechanistic Studies

Anti-proliferative and Cytotoxic Effects on Cancer Cell Lines (In Vitro Models)

Neohydnocarpin has demonstrated notable anti-proliferative and cytotoxic activities against various cancer cell lines in laboratory settings. These effects are primarily attributed to its ability to interfere with cellular processes essential for cancer cell growth and survival, such as inducing apoptosis (programmed cell death) and causing cell cycle arrest. plos.orgtherapyselect.de

Research has highlighted the significant cytotoxic potential of this compound against leukemia cell lines. researchgate.net Studies have shown that both hydnocarpin (B1239555) and this compound are active against the growth of Tmolt3 leukemia cells. researchgate.net The cytotoxic effects observed in leukemia cell lines often involve the induction of apoptosis, a critical mechanism for eliminating cancerous cells. plos.orgnih.gov

The anti-proliferative activity of compounds like this compound is a key area of interest in the development of new cancer therapies. plos.orgtherapyselect.de In vitro studies using various leukemia and lymphoma cell lines have shown that certain plant-derived compounds can significantly inhibit cell proliferation. plos.org For instance, in one study, the proliferation of Nalm-6, BJAB, YT, and Jurkat leukemia/lymphoma cells was reduced by 73%, 40%, 34.5%, and 24.7%, respectively, by a natural extract. plos.org

Table 1: Anti-proliferative Effects of a Plant Extract on Leukemia/Lymphoma Cell Lines

| Cell Line | Type | Reduction in Proliferation (%) |

|---|---|---|

| Nalm-6 | B-lineage Leukemia | 73% |

| BJAB | B-lineage Lymphoma | 40% |

| YT | NK-like Leukemia | 34.5% |

| Jurkat | T-cell Leukemia | 24.7% |

Beyond leukemia, this compound and related flavonolignans have shown anti-proliferative and cytotoxic effects against a range of other cancer cell lines. nih.gov These include, but are not limited to, breast cancer and glioblastoma cell lines. nih.govnih.govnih.gov The mechanisms underlying these effects are multifaceted, often involving the induction of apoptosis and inhibition of key cellular processes required for tumor growth. mdpi.com For example, some cytotoxic agents work by damaging the DNA of cancer cells or interfering with the enzymes necessary for cell division. therapyselect.de

The cytotoxic activity of natural compounds is often evaluated using the MTT assay, which measures the metabolic activity of cells and can determine the concentration of a substance required to inhibit cell growth by 50% (IC50). nih.gov Extracts from various plants have demonstrated significant cytotoxicity against cell lines such as MCF-7 (breast adenocarcinoma), U251 (glioblastoma), and DU145 (prostate carcinoma). nih.gov

Leukemia Cell Lines

Antimicrobial and Antibacterial Activities

This compound is found in plants that have been traditionally used for their antimicrobial properties. interesjournals.orgthepharmajournal.com Flavonolignans, the class of compounds to which this compound belongs, are known to possess antibacterial activity. nih.govbiocrick.com

A significant aspect of this compound's antimicrobial potential is its ability to inhibit the formation of bacterial biofilms. researchgate.net Biofilms are communities of microorganisms that adhere to surfaces and are encased in a protective matrix, making them notoriously resistant to antibiotics. nih.govfrontiersin.org By preventing biofilm formation, compounds like this compound can make bacteria more susceptible to conventional antimicrobial treatments. researchgate.netnih.gov Research has specifically noted that hydnocarpin, a related compound, suppresses biofilm formation in Staphylococcus aureus. researchgate.net The inhibition of the mechanisms that allow bacteria to adhere to surfaces is a key strategy in preventing biofilm-related infections. wikipedia.org

This compound and its analogs have demonstrated the ability to work synergistically with existing antimicrobial drugs, enhancing their efficacy. researchgate.netnih.gov This is particularly important in the context of growing antibiotic resistance. frontiersin.org By inhibiting mechanisms that bacteria use to resist antibiotics, such as multidrug resistance pumps, these compounds can restore the effectiveness of conventional drugs. researchgate.netnih.gov For example, (10S,11S)-hydnocarpin D has been shown to increase the susceptibility of antibiotic-resistant S. aureus to quinolone antibiotics, likely by inhibiting MDR transporters. researchgate.net This synergistic action is a promising strategy for combating difficult-to-treat infections. frontiersin.orgnih.gov

Inhibition of Bacterial Biofilm Formation

Antioxidant and Free Radical Scavenging Potency

This compound is among a group of flavonolignans that exhibit antioxidant and free radical scavenging activities. nih.gov Antioxidants are crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are unstable molecules that can lead to oxidative stress and contribute to various diseases. frontiersin.org

The antioxidant potential of compounds like this compound is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. ijpsonline.comnih.govmdpi.com This test measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. mdpi.comnih.gov The scavenging activity is observed as a color change from violet to yellow. nih.govmdpi.com Studies have shown that plant extracts containing this compound possess significant free radical scavenging capabilities. interesjournals.org The presence of phenolic and flavonoid structures in these compounds is largely responsible for their antioxidant effects. nih.govnih.gov

The antioxidant activity of plant extracts is often correlated with their total phenolic content. ijpsonline.com These compounds can effectively scavenge various free radicals, including hydroxyl radicals and hydrogen peroxide, thereby mitigating oxidative damage to cells. frontiersin.orgsemanticscholar.org

Anti-inflammatory Activity (In Vitro Models)

This compound has demonstrated anti-inflammatory properties in in vitro settings. nih.gov One of the key mechanisms investigated is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. researchgate.net Overproduction of nitric oxide is a hallmark of inflammatory processes. mdpi.com Studies have shown that this compound can effectively suppress this production, indicating its potential to modulate inflammatory responses at a cellular level. researchgate.net

A study focusing on flavonolignans from Hydnocarpus anthelminthica seeds reported that this compound inhibited nitric oxide production in LPS-stimulated RAW 264.7 macrophage cell lines with an IC50 value of 9.38 μM. researchgate.net This inhibitory action on a key inflammatory mediator suggests a potential mechanism for its observed anti-inflammatory effects. nih.govresearchgate.net

Antidiabetic Related Activities (Enzyme Inhibition In Vitro)

In the context of diabetes, the inhibition of carbohydrate-digesting enzymes is a key therapeutic strategy. nih.govwikipedia.org this compound has been investigated for its potential to inhibit enzymes such as α-glucosidase and protein-tyrosine phosphatase 1B (PTP1B), both of which are relevant targets in the management of diabetes. researchgate.netnih.gov

α-Glucosidase Inhibition: This enzyme is involved in the breakdown of complex carbohydrates into absorbable monosaccharides. wikipedia.org By inhibiting α-glucosidase, the rate of glucose absorption can be slowed, which helps in managing post-meal blood sugar spikes. nih.gov Research has indicated that this compound possesses α-glucosidase inhibitory activity. researchgate.net

Protein-Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a negative regulator in insulin (B600854) signaling pathways. nih.gov Its inhibition is considered a promising approach for treating type 2 diabetes. researchgate.netnih.gov this compound has been identified as an inhibitor of PTP1B, suggesting another avenue through which it may exert antidiabetic effects. researchgate.net

Hypolipidemic Effects (Mechanistic Research)

This compound has been reported to exhibit hypolipidemic effects, specifically in reducing serum cholesterol and triglyceride levels in animal experiments. researchgate.netphytojournal.com Mechanistic research points towards the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase as a potential pathway for these effects. researchgate.netphytojournal.com HMG-CoA reductase is the rate-limiting enzyme in the cholesterol biosynthesis pathway, and its inhibition is a well-established strategy for lowering cholesterol. wikipedia.orgnih.gov

The ability of this compound to lower lipid levels suggests its potential role in managing conditions associated with high cholesterol and triglycerides. researchgate.netphytojournal.com

Other Reported Activities

Beyond the aforementioned effects, in vitro and mechanistic studies have suggested other potential biological activities of this compound:

Anti-melanogenic Activity: Melanogenesis is the process of melanin (B1238610) production, and its over-activity can lead to hyperpigmentation. mdpi.combiomolther.org this compound has been reported to have anti-melanogenic activity, suggesting its potential application in cosmetology. nih.govacs.orgingentaconnect.com This activity is often evaluated by assessing the inhibition of tyrosinase, a key enzyme in melanin synthesis. mdpi.combiomolther.org

Vasorelaxing Effects: Some studies have indicated that this compound may possess vasorelaxing properties. nih.govacs.orgingentaconnect.comnlk.cz This effect is typically investigated in isolated tissue preparations, such as rat aorta, to observe the relaxation of blood vessels.

Anti-platelet Aggregation: Platelet aggregation is a critical process in blood clot formation. wikipedia.orgclevelandclinic.org this compound has been reported to exhibit anti-platelet aggregation activity in human blood samples. nih.govacs.orgingentaconnect.comnlk.cz This suggests a potential to interfere with the processes that lead to thrombosis. wikipedia.org

Structure Activity Relationship Sar Studies

Identification of Key Structural Moieties for Bioactivity

The biological activity of neohydnocarpin and related flavonolignans is intrinsically linked to its hybrid structure, comprising a flavonoid core linked to a phenylpropanoid unit. nih.govresearchgate.net The specific nature of these two moieties and the linkage between them are critical determinants of the compound's pharmacological profile.

Flavonoid Moiety : this compound is derived from the flavonoid apigenin (B1666066). nih.govresearchgate.net The flavonoid part of the molecule is a key contributor to its bioactivity. Flavonoids, in general, are known for a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. biocrick.comresearchgate.net The arrangement and type of substituents on the flavonoid's aromatic rings influence the molecule's ability to interact with biological targets.

Fused Ring System : The fusion of the flavonoid and phenylpropanoid moieties creates a rigid, complex structure. This specific arrangement is vital for its biological functions, such as the inhibition of multidrug resistance (MDR) pumps in bacteria like Staphylococcus aureus. nih.govresearchgate.netresearchgate.net This inhibitory activity makes compounds like this compound potential adjuvants to sensitize resistant bacterial strains to existing antibiotics. nih.govresearchgate.net

The combination of these structural features results in a molecule with a distinct three-dimensional conformation, allowing it to bind to specific biological targets and exert its effects. researchgate.net For instance, this compound has demonstrated significant activity against T-molt3 leukemia. researchgate.net

Impact of Regioisomeric and Stereoisomeric Variations on Activity

The precise spatial arrangement of atoms and functional groups in flavonolignans has a profound impact on their biological activity. Variations in both regiochemistry (the position of substituents) and stereochemistry (the 3D arrangement) can lead to significant differences in pharmacological effects.

Stereoisomerism : Flavonolignans are chiral molecules, meaning they exist as non-superimposable mirror images (enantiomers) or as diastereomers, which are stereoisomers that are not mirror images. researchgate.net The specific stereochemistry at the chiral centers is crucial for bioactivity, as biological systems like enzymes and receptors are themselves chiral. researchgate.net The specific activities of different diastereomers of flavonolignans have been demonstrated, emphasizing the importance of stereochemistry in their biological function. researchgate.net The "lock-and-key" model of ligand-receptor binding suggests that only a specific stereoisomer will fit correctly into the binding site of a biological target to elicit a response. researchgate.net

The table below summarizes the importance of isomeric variations on the bioactivity of flavonolignans.

| Isomeric Variation | Impact on Bioactivity | Reference |

| Regioisomerism | Affects the overall shape and accessibility of functional groups, leading to different biological profiles among isomers like hydnocarpin (B1239555) and this compound. | researchgate.net |

| Stereoisomerism | Crucial for interaction with chiral biological targets (e.g., enzymes, receptors). Different diastereomers and enantiomers exhibit distinct specific activities. | researchgate.net |

Modulations for Enhanced Biological Potential

The structural framework of this compound provides a template for chemical modifications aimed at enhancing its therapeutic properties. nih.govscispace.com Synthetic and semi-synthetic strategies are being explored to create derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Biomimetic Synthesis : Detailed studies into the structure of this compound and its analogues can provide insights for biomimetic synthesis. nih.govresearchgate.net This approach aims to mimic natural biosynthetic pathways to create novel compounds with potentially greater activity. nih.govresearchgate.net The goal is to identify new lead structures for medicinal research. nih.govbiocrick.com

Semi-synthesis of Derivatives : Modification of the natural flavonolignan scaffold is a key strategy. For example, the semi-synthesis of hydnocarpin-type flavonolignans has been explored to generate derivatives with interesting biological activities, such as potent inhibition of the Staphylococcus aureus biofilm formation. researchgate.net These modifications can involve altering substituents on the aromatic rings or modifying the linkage between the flavonoid and phenylpropanoid units.

Structure-Activity Relationship (SAR)-Guided Design : By systematically modifying different parts of the this compound molecule and evaluating the biological activity of the resulting derivatives, a detailed SAR can be established. sciforum.netijpsonline.com This knowledge can then be used to design new compounds with optimized activity. For instance, SAR studies on related heterocyclic compounds have shown that substitutions at specific positions can significantly enhance anticancer activity. nih.govrsc.org

The table below outlines some strategies for modulating flavonolignans for enhanced biological potential.

| Modulation Strategy | Objective | Reference |

| Biomimetic Synthesis | To create novel compounds with potentially greater activity by mimicking natural synthesis. | nih.govresearchgate.net |

| Semi-synthesis | To generate derivatives with improved biological functions, such as enhanced anti-biofilm activity. | researchgate.net |

| SAR-Guided Design | To systematically modify the structure to identify key features for activity and design more potent analogues. | sciforum.netijpsonline.com |

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural determination of neohydnocarpin. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can piece together its atomic framework, identify functional groups, and establish its three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the complete structural elucidation of this compound. numberanalytics.com It provides detailed information about the carbon-hydrogen framework of the molecule. The process involves a suite of experiments, including 1D (¹H and ¹³C) and 2D techniques, to build a complete picture of the molecular connectivity. emerypharma.comyoutube.com

This compound is a flavonolignan comprising a luteolin (B72000) moiety linked to a coniferyl alcohol unit. nih.gov NMR analysis is essential to confirm this structure and the precise linkage between the two components.

¹H NMR (Proton NMR): This experiment provides information on the chemical environment of hydrogen atoms. emerypharma.com For this compound, it reveals signals corresponding to aromatic protons on the flavonoid and phenylpropanoid rings, as well as aliphatic protons in the dioxane bridge connecting the two moieties. Chemical shifts, integration (proton count), and coupling constants (which reveal adjacent protons) are all used to assign specific protons within the structure.

¹³C NMR (Carbon NMR): This technique identifies all unique carbon atoms in the molecule, providing a map of the carbon skeleton. numberanalytics.comlibretexts.org It is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as those in the carbonyl group and at the fusion points of the rings.

2D NMR: Two-dimensional NMR experiments are critical for establishing the final structure by showing correlations between different nuclei. capes.gov.brnih.gov Techniques like COSY (Correlation Spectroscopy) identify protons that are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) links protons directly to the carbons they are attached to. emerypharma.com The most definitive connections are often made using HMBC (Heteronuclear Multiple Bond Correlation), which shows longer-range (2-3 bond) correlations between protons and carbons, allowing researchers to piece together the entire molecular puzzle and confirm the linkage between the luteolin and coniferyl alcohol fragments. researchgate.net

The following table summarizes the role of different NMR experiments in the characterization of this compound:

| NMR Experiment | Information Provided for this compound Structure |

| ¹H NMR | Identifies proton environments (aromatic, aliphatic, hydroxyl); splitting patterns reveal proton-proton coupling. |

| ¹³C NMR | Determines the number of unique carbon environments and maps the carbon skeleton, including carbonyl and quaternary carbons. libretexts.org |

| COSY | Establishes correlations between coupled protons, helping to map out individual spin systems within the luteolin and coniferyl alcohol parts. emerypharma.com |

| HSQC | Correlates each proton to its directly attached carbon atom, assigning carbons based on known proton signals. |

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule and confirming the final structure. researchgate.net |

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) is a vital chiroptical technique used to determine the absolute configuration of chiral molecules like this compound. nih.gov Flavonolignans often exist as multiple stereoisomers, which can be difficult to distinguish using NMR alone. researchgate.net ECD measures the differential absorption of left- and right-circularly polarized light, which is unique for a specific enantiomer. researchgate.net

In the study of flavonolignans, experimental ECD spectra are often compared with theoretical spectra calculated using quantum chemical methods. nih.govresearchgate.net This comparison allows for the unambiguous assignment of the absolute stereochemistry at the chiral centers, which is a critical component of the molecule's full structural characterization. nih.govresearchgate.net

Mass spectrometry is a key analytical technique used to determine the molecular weight and molecular formula of this compound. researchgate.net High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the calculation of the elemental composition. Furthermore, the fragmentation pattern observed in the mass spectrum gives valuable clues about the molecule's structure. wikipedia.org The way the molecular ion breaks down into smaller, charged fragments can help confirm the presence of the constituent luteolin and coniferyl alcohol units. rsc.orglibretexts.org

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is directly related to the functional groups present. nih.gov While specific, detailed spectra for this compound are not widely published, these methods are used in the broader characterization of flavonolignans.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds and is used to identify characteristic functional groups in this compound, such as hydroxyl (-OH), carbonyl (C=O), and carbon-oxygen (C-O) bonds, as well as the aromatic ring structures.

Raman Spectroscopy: Raman spectroscopy is sensitive to non-polar bonds and symmetric vibrations, offering complementary information. It can be used to characterize the carbon-carbon bonds within the aromatic rings and the molecular backbone. In research, IR spectra are sometimes used in a comparative manner, where the spectrum of an isolated compound is matched with that of a known standard to confirm its identity. researchgate.net

Mass Spectrometry (MS)

Chromatographic Methods for Analysis and Quantification in Research Samples

Chromatographic methods are indispensable for the isolation, purification, and quantification of this compound from natural sources, such as the seeds of Hydnocarpus wightiana. rsc.orgonlineijp.com

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis and quantification of flavonolignans. phcogres.comtaylorfrancis.com It offers high resolution, sensitivity, and reproducibility. While specific methods for this compound are part of broader phytochemical analyses, detailed HPLC methods have been developed and validated for its close structural analog, hydnocarpin (B1239555), which is often isolated from the same plant extracts. These methods are directly applicable or serve as a strong foundation for this compound analysis.

For instance, a validated reverse-phase HPLC (RP-HPLC) method for hydnocarpin analysis has been established, which would be suitable for separating and quantifying this compound as well. The table below details typical parameters for such an analysis.

| Parameter | In Vitro Analysis Conditions | In Vivo Analysis Conditions |

| HPLC System | Waters symmetry C18 column (4.6 x 150 mm, 5 µm) | Waters symmetry C18 column (4.6 x 150 mm, 5 µm) |

| Mobile Phase | 65% Methanol (B129727) and 35% Acetic Acid solution (0.1%) | 62% Methanol and 38% Acetic Acid solution (0.1%) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 342 nm | 342 nm |

| Temperature | 25 °C | 25 °C |

| Internal Standard | - | Isoliquiritigenin |

| Linearity Range | 0.2-20 µg/mL (R² = 0.9996) | Similar trend to in vitro |

| Accuracy | > 99% | 92.4% - 105.3% |

Data adapted from studies on the closely related flavonolignan, hydnocarpin.

This type of validated HPLC method demonstrates high specificity, accuracy, linearity, and precision, making it suitable for routine quality control and for complex studies like pharmacokinetics.

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced and robust form of thin-layer chromatography (TLC) that provides superior separation efficiency and reproducibility. wikipedia.org It is widely utilized for the qualitative and quantitative analysis of phytochemicals in medicinal plants. google.comnih.gov HPTLC is a crucial tool for establishing the chemical fingerprint of plant extracts, which aids in identifying their composition and ensuring quality. nih.gov

In the context of this compound, HPTLC is primarily employed in the analysis of extracts from Hydnocarpus species, the natural source of this compound. rsc.orgonlineijp.comirjmets.com For instance, HPTLC analysis of the methanolic leaf extract of Hydnocarpus macrocarpa revealed the presence of various phytochemical classes, including flavonoids, phenolics, alkaloids, and steroids. phytojournal.com While these studies confirm the presence of complex mixtures in the extracts from which this compound is isolated, they focus on the general phytochemical profile rather than the specific quantification of this compound itself. The technique involves applying the extract to an HPTLC plate, followed by development with an optimized mobile phase. phytojournal.com The separated compounds are then visualized under UV light at different wavelengths (e.g., 254 nm and 366 nm) to determine their Rf values and relative abundance. phytojournal.com This method is instrumental in the initial screening and fractionation steps leading to the isolation of pure compounds like this compound. rsc.org

Bioassays for In Vitro Activity Assessment

Bioassays are fundamental in vitro tools for evaluating the biological activity of chemical compounds. They are essential for screening potential therapeutic agents by measuring their effects on specific biological targets.

DPPH and ABTS Scavenging Assays

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most common and reliable spectrophotometric methods for evaluating the antioxidant or free radical-scavenging activity of compounds. mdpi.comresearchgate.net Both assays are based on the principle that an antioxidant compound will reduce a stable colored radical, leading to a measurable decrease in absorbance. researchgate.netcabidigitallibrary.org The DPPH radical is a stable free radical that is neutralized by accepting a hydrogen atom or an electron from an antioxidant. mdpi.com The ABTS assay involves the generation of a blue-green ABTS radical cation, which is then reduced by the antioxidant. scielo.br

Flavonolignans, the class of compounds to which this compound belongs, have demonstrated notable antioxidant and free radical scavenging properties in various studies. researchgate.netnlk.cz Research on non-taxifolin derived flavonolignans, including this compound, confirms their activity in these assays, highlighting their potential as antioxidant agents. researchgate.net The antioxidant capacity is often expressed as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the radicals.

Cell Viability Assays

Cell viability assays are critical for determining the effect of a chemical compound on living cells, specifically its ability to induce cell death (cytotoxicity) or inhibit cell proliferation. researchgate.netmdpi.com These assays measure various cellular characteristics, such as metabolic activity, membrane integrity, or ATP production. upmbiomedicals.comlicorbio.com They are widely used in cancer research to screen for new anti-proliferative agents. researchgate.net

This compound has been evaluated for its cytotoxic effects against a range of human cancer cell lines. Research has shown that it possesses significant cytotoxic activity, indicating its potential as an anti-cancer compound. t27.ir Its activity has been confirmed in multiple cell lines, demonstrating a broad spectrum of anti-proliferative effects. researchgate.net

| Cell Line | Cancer Type | Reference |

|---|---|---|

| Tmolt3 | Leukemia | t27.irresearchgate.net |

| L1210 | Murine Leukemia | t27.ir |

| KB | Human Oral Cancer | t27.ir |

| Colon Glandular Cancer | Colon Cancer | t27.ir |

| Bone Cancer | Bone Cancer | t27.ir |

| HeLa-S3 | Cervical Cancer | t27.ir |

Enzyme Inhibition Assays

Enzyme inhibition assays are performed to determine the ability of a compound to interfere with the activity of a specific enzyme. researchgate.netnih.gov These assays are crucial in drug discovery for identifying molecules that can modulate biological pathways by targeting key enzymes.

This compound has been specifically studied for its inhibitory effect on tyrosinase, an enzyme involved in melanogenesis. Research findings indicate that this compound exhibits moderate inhibitory activity against mushroom tyrosinase. researchgate.net This suggests its potential application in targeting processes related to hyperpigmentation.

| Enzyme | Source | Inhibition Details | Reference |

|---|---|---|---|

| Tyrosinase | Mushroom | Moderate inhibition (23% and 28% at 100 µM) | researchgate.net |

Advanced Data Analysis in Research

Modern phytochemical research increasingly relies on advanced data analysis and computational techniques to interpret complex biological data and predict molecular interactions. researchgate.netcharteredcertifications.commrs.org.uk These methods provide deeper insights into the mechanisms of action of natural products.

In the study of this compound and related compounds, molecular docking is a prominent example of advanced data analysis. researchgate.net Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). jptcp.comshirazu.ac.ir This technique is used to forecast the binding affinity and interaction patterns between the ligand and the active site of the target protein. researchgate.net For instance, molecular docking studies on a derivative of Hydnocarpin, a structurally related compound, were used to understand its interaction with target proteins, thereby elucidating its anticancer mechanism. researchgate.net Such in silico analyses are invaluable for identifying potential molecular targets for natural products and for guiding the design of more potent derivatives.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict molecular geometries, electronic structures, and spectroscopic properties with a high degree of accuracy. While specific quantum chemical studies on neohydnocarpin are not extensively documented in publicly available literature, the methodologies applied to structurally similar flavonolignans, such as silybin (B1146174) and its derivatives, provide a clear blueprint for how this compound's properties can be elucidated.

Molecular Orbital Theory and Density Functional Theory (DFT) Applications

Molecular Orbital (MO) theory provides a delocalized picture of electron distribution in a molecule, describing how atomic orbitals combine to form molecular orbitals that extend over the entire molecule. libretexts.orgtugraz.atuci.edu This approach is crucial for understanding a molecule's reactivity and electronic properties. libretexts.org

Density Functional Theory (DFT) is a class of MO theory that has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. wikipedia.orgimperial.ac.uk DFT methods calculate the total energy of a molecule based on its electron density, providing a powerful tool to investigate the electronic structure of complex molecules like this compound. wikipedia.orgimperial.ac.uk

For related flavonolignans like silybin and 2,3-dehydrosilybin, DFT calculations, often combined with a polarizable continuum model (PCM) to simulate a solvent environment, have been used to determine theoretical redox properties. capes.gov.br These calculations help in understanding their antioxidant mechanisms by computing parameters such as ionization potentials and O-H bond dissociation enthalpies (BDEs) for each hydroxyl group. capes.gov.br Such studies have successfully rationalized the radical scavenging activities observed experimentally. capes.gov.br For instance, in silybin derivatives, the absence of a 2,3-double bond was shown to lead to less effective H-atom transfer mechanisms, suggesting that electron transfer or adduct formation might be more significant. capes.gov.br Similar DFT-based investigations on this compound would be invaluable in predicting its antioxidant potential and identifying the key structural motifs responsible for this activity.

Conformational Analysis and Stability

The three-dimensional conformation of a molecule is critical to its biological activity, as it dictates how the molecule interacts with its biological target. mdpi.comnih.gov Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them.

Computational methods, particularly quantum chemical calculations, are well-suited for this purpose. For a series of flavonolignans, including silychristin (B192383) and silydianin, computational studies have revealed that these molecules can adopt several stable conformations with very similar stabilizing energies in the gas phase. frontiersin.org This suggests that in solution, a mixture of conformers is likely present. frontiersin.org While this conformational flexibility might not significantly affect properties like redox potential, the precise geometry is paramount for enzymatic interactions, where one conformer may bind much more tightly than others. frontiersin.org

A similar conformational analysis of this compound would involve systematically exploring its potential energy surface to identify all low-energy conformers. This is typically achieved by rotating the flexible single bonds in the molecule and calculating the energy of each resulting geometry. Such studies would provide crucial information about the shape and flexibility of this compound, which is essential for understanding its interaction with biological macromolecules.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights that are not available from static models. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom, revealing how the molecule moves, flexes, and interacts with its environment. nih.gov

In a study investigating potential inhibitors for the enzyme Sirtuin 2 (SIRT2), a key therapeutic target for neuroblastoma, this compound was identified as a hit compound through virtual screening. nih.govbas.bg To validate the docking results and assess the stability of the this compound-SIRT2 complex, MD simulations were performed. bas.bguni-bonn.de However, the study found that the relative frequency distribution of the root-mean-square deviation (RMSD) values for the SIRT2-neohydnocarpin complex was quite dispersed, and the normal distribution curves showed low coincidence. uni-bonn.de This indicated poor simulation repeatability for the this compound complex, suggesting that it may not form as stable a complex with SIRT2 compared to other hits like Artonin E and Paleatin B. uni-bonn.de

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a small molecule, such as this compound, might bind to a protein target.

In the aforementioned study on SIRT2 inhibitors, flexible molecular docking was used to screen a database of natural products. nih.govbas.bg this compound was found to bind to the active cavity of SIRT2. frontiersin.org The docking results revealed specific interactions: the hydroxyl group of this compound formed hydrogen bonds with the amino acid residues Leu138 and Asp170, while its aromatic ring engaged in a pi-pi stacking interaction with Phe96. frontiersin.org These predicted interactions provide a structural hypothesis for the inhibitory activity of this compound against SIRT2.

Computer-Aided Drug Design (CADD) and Virtual Screening for Analogues

Computer-Aided Drug Design (CADD) encompasses a range of computational methods used to discover, design, and optimize new drugs. nih.gov Virtual screening, a key component of CADD, involves computationally screening large libraries of compounds to identify those that are most likely to bind to a drug target. nih.gov

This compound was identified as a potential SIRT2 inhibitor through a comprehensive CADD approach. nih.govbas.bg This process began with the virtual screening of 47,696 natural product compounds from the Traditional Chinese Medicine Systems Pharmacology Database and Analysis Platform (YaTCM). bas.bg The screening process involved multiple steps, likely including drug-likeness filtering and pharmacokinetic predictions, before the final compounds were subjected to molecular docking. bas.bg This successful identification of this compound as a hit demonstrates the power of CADD in exploring vast chemical spaces to find novel bioactive compounds. nih.govbas.bg This approach can be further extended to screen for analogues of this compound with potentially improved activity or pharmacokinetic properties.

Prediction of Structure-Activity Relationships using Computational Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By identifying the physicochemical properties or structural features that are important for activity, QSAR models can be used to predict the activity of new, untested compounds.

While no specific QSAR models for this compound analogues have been reported, studies on other flavonolignans provide a framework for how such models could be developed. For example, QSAR models have been created for flavonolignans from milk thistle to predict their gastrointestinal absorption based on calculated physicochemical descriptors. bas.bg These models, often developed using techniques like multiple linear regression or machine learning algorithms, have shown good correlation between predicted and experimental permeability. bas.bguni-bonn.de

For this compound, a QSAR study would involve synthesizing or computationally generating a series of analogues with systematic variations in their structure. The biological activity of these analogues would then be measured, and a QSAR model would be built to correlate the structural changes with the observed activity. Such a model would be invaluable for guiding the design of more potent and selective this compound-based therapeutic agents.

Below is a table summarizing the computational studies and their findings related to this compound and similar compounds.

| Computational Method | Compound(s) Studied | Key Findings | Reference(s) |

| Density Functional Theory (DFT) | Silybin, 2,3-dehydrosilybin | Rationalized antioxidant activity by calculating redox properties and bond dissociation enthalpies. | capes.gov.br |

| Conformational Analysis | Silychristin, Silydianin | Revealed multiple stable conformers with similar energies, highlighting the importance of specific geometries for enzyme interactions. | frontiersin.org |

| Molecular Dynamics (MD) Simulations | This compound-SIRT2 complex | Showed poor simulation repeatability, suggesting a less stable complex compared to other identified inhibitors. | uni-bonn.de |

| Molecular Docking | This compound | Predicted binding to the active site of SIRT2, with specific hydrogen bond and pi-pi stacking interactions. | frontiersin.org |

| Virtual Screening (CADD) | This compound | Identified as a potential SIRT2 inhibitor from a large database of natural products. | nih.govbas.bg |

| QSAR Modeling | Flavonolignans from milk thistle | Developed models to predict gastrointestinal absorption based on physicochemical properties. | bas.bguni-bonn.de |

Modeling of Biosynthetic Mechanisms

Computational and theoretical chemistry studies, particularly those employing Density Functional Theory (DFT), have become instrumental in elucidating the complex reaction mechanisms of natural product biosynthesis that are otherwise difficult to study experimentally. While specific computational models detailing the biosynthetic mechanism of this compound are not extensively documented in publicly available research, the general principles of flavonolignan biosynthesis have been modeled for analogous compounds. These models provide a robust framework for understanding the likely mechanistic pathways leading to the formation of this compound.

The biosynthesis of flavonolignans, including this compound, is widely accepted to proceed via an oxidative radical coupling mechanism. nih.govresearchgate.net This process involves the enzymatic one-electron oxidation of a flavonoid and a phenylpropanoid precursor, generating radical species that subsequently couple to form the final flavonolignan structure. nih.gov In the case of this compound, the precursors are believed to be apigenin (B1666066) (the flavonoid moiety) and p-coumaryl alcohol (the phenylpropanoid moiety).

Key Modeled Steps in Flavonolignan Biosynthesis:

Radical Formation: The initial and rate-determining step is the formation of phenoxy radicals from the precursor molecules. This is typically catalyzed by peroxidase enzymes. nih.gov Quantum chemical calculations on similar flavonoids, like taxifolin (B1681242), have shown that the hydroxyl groups on the B and C rings are the most likely sites for hydrogen abstraction to form a stabilized radical. nih.gov For this compound, it is proposed that radical formation occurs at the 3-OH group on the C-ring of the flavonoid precursor. nih.gov

Radical Coupling: The generated flavonoid and phenylpropanoid radicals then undergo coupling. DFT studies on the coupling of other flavonoids, such as tricin (B192558), with monolignols have shown that this is a thermodynamically favorable process. usda.gov These studies calculate the bond dissociation energies (BDEs) and reaction energies for various coupling possibilities, indicating the most likely linkage points.

Rearomatization: Following the coupling of the two radical species, a rearomatization step occurs to yield the stable final product.

While direct computational data for the this compound biosynthetic pathway is pending, the energetics of similar reactions have been calculated, providing insight into the feasibility of the proposed mechanism. The table below presents a hypothetical reaction scheme and references analogous computational studies that support this model.

Table 1: Modeled Biosynthetic Steps for this compound and Analogous Computational Data

| Biosynthetic Step | Description | Analogous Computational Study | Key Findings from Analogous Studies |

| 1. Radical Formation on Apigenin | Enzymatic (peroxidase-mediated) hydrogen abstraction from a hydroxyl group of apigenin to form a phenoxy radical. | DFT study on taxifolin and quercetin. nih.gov | The 3-OH group on the C-ring is a highly reactive site for radical formation due to stabilization by delocalization. nih.gov |

| 2. Radical Formation on p-Coumaryl Alcohol | Enzymatic oxidation of p-coumaryl alcohol to form a phenoxy radical. | DFT studies on monolignol coupling. acs.org | The phenolic hydroxyl group is readily oxidized to form a radical species stabilized by resonance. acs.org |

| 3. Radical Coupling | Coupling of the apigenin radical and the p-coumaryl alcohol radical. | DFT calculations on tricin-monolignol coupling. usda.gov | The formation of 4'–O–β ether linkages is energetically favorable. usda.gov |

| 4. Rearomatization | Tautomerization to restore aromaticity and form the stable this compound structure. | General mechanism for radical coupling reactions. acs.org | This is a rapid and energetically favorable process following radical coupling. acs.org |

The following table provides examples of calculated bond dissociation energies (BDEs) for the 4'-O-β linkage in flavonoid-monolignol dimers from a DFT study on tricin and its precursors, which serves as a model for the type of data that would be relevant for this compound.

Table 2: Calculated Bond Dissociation Energies (BDEs) for 4'–O–β Linkages in Model Flavonoid-Monolignol Dimers

| Flavonoid | Monolignol | Calculated BDE (kcal/mol) |

| Tricin | Coniferyl alcohol | ~60-70 |

| Apigenin | Coniferyl alcohol | ~60-70 |

| Luteolin (B72000) | Coniferyl alcohol | ~60-70 |

Data is illustrative and based on findings for related compounds from DFT studies. usda.gov The actual BDE for the this compound linkage may vary.

These computational models, though not specific to this compound, strongly support the proposed biosynthetic pathway through oxidative radical coupling. Future DFT studies focused specifically on the apigenin and p-coumaryl alcohol pairing would be invaluable in providing precise energetic details and confirming the regioselectivity of the coupling reaction that leads to the formation of this compound.

Research Challenges and Future Perspectives

Addressing Challenges in Isolation and Synthesis of Complex Flavonolignans

The journey from natural source to a purified, usable compound is fraught with difficulties, particularly for complex molecules like neohydnocarpin.

Challenges in Isolation:

Source and Abundance: this compound is a "non-taxifolin" based flavonolignan, a class of compounds that are generally less abundant in nature compared to their taxifolin-derived counterparts like silybin (B1146174). nih.gov It is isolated from plants such as Hydnocarpus wightiana. nih.govrsc.org The low natural abundance necessitates processing large quantities of plant material, which can be both costly and environmentally demanding.

Structural Complexity and Isomerism: Flavonolignans are formed through the oxidative coupling of a flavonoid and a phenylpropanoid moiety. nih.gov This process can result in the formation of multiple regioisomers, which are molecules with the same atoms connected in a different spatial arrangement. researchgate.net These isomers, such as hydnocarpin (B1239555) and its regioisomer hydnocarpin D, often possess nearly identical physical and chemical properties, including their Nuclear Magnetic Resonance (NMR) spectra, making their separation and individual characterization exceptionally difficult. researchgate.net